molecular formula C5H3N3O2S B3362221 Imidazo[2,1-b]thiazole, 5-nitro- CAS No. 96107-61-8

Imidazo[2,1-b]thiazole, 5-nitro-

Cat. No. B3362221
CAS RN: 96107-61-8
M. Wt: 169.16 g/mol
InChI Key: OSKRVUVSNCGKIB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole is a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry . The 5-nitro variant of this compound is a specific derivative that may have unique properties and applications.


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in the literature. For instance, a method for the selective preparation of benzofused imidazo[2,1-b]thiazines from imidazole-2-thiones and o-bromobenzyl bromides was developed using the Ullmann cascade coupling process . Another study reported the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be characterized using various spectroscopic techniques. In one study, the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives can vary depending on their specific structure and the biological system in which they are acting. For example, some imidazo[2,1-b]thiazole-5-carboxamides have been shown to have potent activity in vitro and to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Future Directions

The future directions for research on “Imidazo[2,1-b]thiazole, 5-nitro-” could include further studies on its synthesis, properties, and potential applications. For example, the development of new anti-TB drugs based on imidazo[2,1-b]thiazole-5-carboxamides is an interesting direction due to their favorable properties and novel mechanism of action .

properties

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRVUVSNCGKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320099
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96107-61-8
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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